- Reductive Cleavage of Sulfoxide and Sulfone by Two Radical S-Adenosyl-L-methionine EnzymesBiochemistry, 2019, 58(1), 36-39,
Cas no 979-92-0 (SAH)

SAH structure
Nombre del producto:SAH
Número CAS:979-92-0
MF:C14H20N6O5S
Megavatios:384.410800933838
MDL:MFCD00037388
CID:805113
PubChem ID:24891441
SAH Propiedades químicas y físicas
Nombre e identificación
-
- S-(5'-deoxyadenosin-5'-yl)-L-Homocysteine
- S-(5-Adenosyl)-L-homocysteine
- 5'-DEOXY-S-ADENOSYL-L-HOMOCYSTEINE
- L-Homocysteine,S-(5'-deoxyadenosin-5'-yl)-
- S-(5?-Adenosyl)-L-homocysteine
- S-(5'-Adenosyl)-L-homocysteine
- S-Adenosylhomocysteine
- S-ADENOSYL-L-HOMOCYSTEINE
- (2S)-adenosylhomocysteine
- 5'-DEOXY-S-ADENOSYL
- Adenosylhomocysteine
- AdenosylhoMocysteine-13C5
- Adenosyl-L-homocysteine
- ADOHCY
- HOMOCYSTEINE,S-ADENOSYL
- hpce
- L-adenosyl-L-homocysteine
- L-S-AdenosylhoMocysteine
- 5′-Deoxy-S-adenosyl-L-homocysteine
- S-(5′-Adenosyl)-L-homocysteine
- S-(5′-Deoxyadenosine-5′)-L-homocysteine
- SAH
- SAH (S-Adenosylhomocysteine)
- Adenosine, 5′-S-(3-amino-3-carboxypropyl)-5′-thio-, L- (8CI)
- L
- Homocysteine, S-adenosyl-, L- (6CI, 7CI)
- S-(5′-Deoxyadenosin-5′-yl)-L-homocysteine (ACI)
- S-ADENOSYL-L-HOMOCYSTEINE [USP-RS]
- S-Adenosyl Homocysteine
- BRN 5166233
- (S)-2-amino-4-(((2S,3S,4R,5R)-5-(6-amino-9H-purin-9-yl)-3,4-dihydroxytetrahydrofuran-2-yl)methylthio)butanoic acid
- US8895245, S-Adenosyl-L-homocysteine (SAH)
- L-5'-S-(3-amino-3-carboxypropyl)-5'-thior-Adenosine
- NCGC00263623-01
- C14H20N6O5S
- Adenosine, 5'-S-(3-amino-3-carboxypropyl)-5'-thio-, L- (8CI)
- Q307434
- UNII-8K31Q2S66S
- CCG-208703
- S-(5'-Deoxyadenosine-5')-L-homocysteine
- adenosylhomo-cys
- BDBM50009672
- DB01752
- 8K31Q2S66S
- 1nw7
- CHEMBL418052
- S-[1-(adenin-9-yl)-1,5-dideoxy-beta-D-ribofuranos-5-yl]-L-homocysteine
- S-(((2S,3S,4R,5R)-5-(6-amino-9H-purin-9-yl)-3,4-dihydroxytetrahydrofuran-2-yl)methyl)-L-homocysteine
- L-Homocysteine, S-(5'-deoxyadenosin-5'-yl)-
- adenosine, 5'-S-[(3S)-3-amino-3-carboxypropyl]-5'-thio-
- 2h23
- L-Homocysteine, S-(5'-deoxyadenosin-5'-yl)- (9CI)
- SCHEMBL8836
- 1aqi
- CHEBI:16680
- S-Adenosyl-L-homocysteine (SAH)
- (S)-2-Amino-4-((((2S,3S,4R,5R)-5-(6-amino-9H-purin-9-yl)-3,4-dihydroxytetrahydrofuran-2-yl)methyl)thio)butanoic acid
- bmse000289
- D-Ribitol, 5-S-(3-amino-3-carboxypropyl)-1-C-(7-amino-1H-pyrazolo(4,3-d)pyrimidin-3-yl)-1,4-anhydro-5-thio-, (1S,5(S))-
- S-Adenosyl-L-homocysteine, United States Pharmacopeia (USP) Reference Standard
- MFCD00037388
- 1jqd
- S-(5''-deoxyadenosin-5''-yl)-L-homocysteine
- 979-92-0
- Formycinylhomocysteine
- S7868
- 2bqz
- (2S)-2-amino-4-({[(2S,3S,4R,5R)-5-(6-amino-9H-purin-9-yl)-3,4-dihydroxytetrahydrofuran-2-yl]methyl}sulfanyl)butanoic acid (non-preferred name)
- (S)-5'-(S)-(3-Amino-3-carboxypropyl)-5'-thioadenosine
- AS-64957
- S-(5''-adenosyl)-L-homocysteine
- A858597
- NCGC00263623-03
- S-(5'-Adenosyl)-L-homocysteine, crystalline
- S-adenosyl-homocysteine
- CS-0015632
- 1s4d
- FT-0771999
- 2-S-adenosyl-L-homocysteine
- AKOS022184395
- NS00014918
- GTPL5265
- C00021
- (2S)-2-amino-4-({[(2S,3S,4R,5R)-5-(6-amino-9H-purin-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl}sulfanyl)butanoic acid
- L-S-adenosyl-Homocysteine
- 5'-S-(3-amino-3-carboxypropyl)-5'-thio-L-Adenosine
- HY-19528
- EINECS 213-560-8
- 1qan
- Homocysteine, S-adenosyl-, L- (6CI,7CI)
- (2S)-2-amino-4-[[(2S,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methylsulfanyl]butanoic acid
- DTXSID30895860
- adenosyl-homo-cys
- NCGC00263623-02
- (2S)-2-amino-4-({[(2S,3S,4R,5R)-5-(6-amino-9H-purin-9-yl)-3,4-dihydroxytetrahydrofuran-2-yl]methyl}sulfanyl)butanoic acid
- S-(5 inverted exclamation marka-Adenosyl)-L-homocysteine
- butanoic acid, 2-amino-4-(5'-thioadenosyl)-
-
- MDL: MFCD00037388
- Renchi: 1S/C14H20N6O5S/c15-6(14(23)24)1-2-26-3-7-9(21)10(22)13(25-7)20-5-19-8-11(16)17-4-18-12(8)20/h4-7,9-10,13,21-22H,1-3,15H2,(H,23,24)(H2,16,17,18)/t6-,7+,9+,10+,13+/m0/s1
- Clave inchi: ZJUKTBDSGOFHSH-WFMPWKQPSA-N
- Sonrisas: O[C@@H]1[C@H](O)[C@@H](CSCC[C@H](N)C(=O)O)O[C@H]1N1C=NC2C(=NC=NC1=2)N
Atributos calculados
- Calidad precisa: 384.12200
- Masa isotópica única: 384.122
- Recuento atómico isotópico: 0
- Recuento de donantes vinculados al hidrógeno: 5
- Recuento de receptores de enlace de hidrógeno: 11
- Recuento de átomos pesados: 26
- Cuenta de enlace giratorio: 7
- Complejidad: 504
- Recuento de unidades de unión covalente: 1
- Recuento del Centro estereoscópico atómico definido: 5
- Recuento de centros estereoscópicos atómicos indefinidos: 0
- Recuento de centros tridimensionales de bonos fijos: 0
- Conteo indefinido de centros tridimensionales de Bond: 0
- Xlogp3: -3.5
- Carga superficial: 0
- Recuento de constructos de variantes mutuas: 3
- Superficie del Polo topológico: 208
Propiedades experimentales
- Color / forma: Colorless cluster crystals
- Denso: 1.91±0.1 g/cm3 (20 ºC 760 Torr),
- Punto de fusión: 210-216 ºC
- Punto de ebullición: 787.5°C at 760 mmHg
- Punto de inflamación: 430°C
- índice de refracción: 1.839
- Disolución: Slightly soluble (5.4 g/l) (25 º C),
- PSA: 207.93000
- Logp: -0.15560
- Disolución: Soluble in hot water, slightly soluble in cold water, ethanol, very slightly soluble in ether.
SAH Información de Seguridad
- Palabra de señal:Warning
- Instrucciones de peligro: H302-H315-H319-H335
- Declaración de advertencia: P261-P305+P351+P338
- Número de transporte de mercancías peligrosas:NONH for all modes of transport
- Wgk Alemania:3
- Código F de la marca fuka:8-10-23
- Condiciones de almacenamiento:-20°C, protect from light
SAH Datos Aduaneros
- Código HS:2934999090
- Datos Aduaneros:
China Customs Code:
2934999090Overview:
2934999090. Other heterocyclic compounds. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%
Declaration elements:
Product Name, component content, use to
Summary:
2934999090. other heterocyclic compounds. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%
SAH PrecioMás >>
Empresas | No. | Nombre del producto | Cas No. | Pureza | Especificaciones | Precio | Tiempo de actualización | Informe |
---|---|---|---|---|---|---|---|---|
Ambeed | A435561-1g |
(S)-2-Amino-4-((((2S,3S,4R,5R)-5-(6-amino-9H-purin-9-yl)-3,4-dihydroxytetrahydrofuran-2-yl)methyl)thio)butanoic acid |
979-92-0 | 97% | 1g |
$1575.0 | 2025-02-20 | |
XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | 1012112-50MG |
979-92-0 | 50MG |
¥3199.48 | 2023-04-13 | |||
WU HAN AN JIE KAI Biomedical Technology Co., Ltd. | ajci5034-25mg |
S-Adenosylhomocysteine |
979-92-0 | 98% | 25mg |
¥780.00 | 2023-09-10 | |
SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | S139501-100mg |
SAH |
979-92-0 | ≥98% | 100mg |
¥1441.90 | 2023-09-01 | |
ChemScence | CS-0015632-25mg |
SAH |
979-92-0 | 98.73% | 25mg |
$231.0 | 2022-04-26 | |
ChemScence | CS-0015632-50mg |
SAH |
979-92-0 | 98.73% | 50mg |
$168.0 | 2021-09-02 | |
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | SIG-A9384-100MG |
SAH |
979-92-0 | A9384 |
¥4492.73 | 2021-09-03 | ||
WU HAN AN JIE KAI Biomedical Technology Co., Ltd. | ajci5034-50mg |
S-Adenosylhomocysteine |
979-92-0 | 98% | 50mg |
¥1176.00 | 2023-09-10 | |
SHENG KE LU SI SHENG WU JI SHU | sc-215826B-5 mg |
S-(5′-Adenosyl)-L-homocysteine, |
979-92-0 | ≥98% | 5mg |
¥278.00 | 2023-07-10 | |
Ambeed | A435561-50mg |
(S)-2-Amino-4-((((2S,3S,4R,5R)-5-(6-amino-9H-purin-9-yl)-3,4-dihydroxytetrahydrofuran-2-yl)methyl)thio)butanoic acid |
979-92-0 | 97% | 50mg |
$197.0 | 2025-02-20 |
SAH Métodos de producción
Synthetic Routes 1
Synthetic Routes 2
Condiciones de reacción
1.1 Reagents: Dithiothreitol Catalysts: OxsB radical SAM enzyme (cobalamin-dependent) Solvents: Water ; 7 h, pH 7.5, rt
Referencia
- Biosynthesis of Oxetanocin-A Includes a B12-Dependent Radical SAM Enzyme That Can Catalyze both Oxidative Ring Contraction and the Demethylation of SAMBiochemistry, 2021, 60(7), 537-546,
Synthetic Routes 3
Condiciones de reacción
1.1 Reagents: NAD , Sodium pyruvate Catalysts: L-Lactate dehydrogenase , Adenosylhomocysteinase ; 12 h, pH 8.0, 85 °C
Referencia
- A thermostable S-adenosylhomocysteine hydrolase from Thermotoga maritima: Properties and its application on S-adenosylhomocysteine production with enzymatic cofactor regenerationEnzyme and Microbial Technology, 2014, , 64-65,
Synthetic Routes 4
Condiciones de reacción
1.1 Reagents: Geranyl diphosphate , Magnesium chloride Catalysts: Methyltransferase Solvents: Water ; pH 7.4
Referencia
- Unprecedented Cyclization Catalyzed by a Cytochrome P450 in Benzastatin BiosynthesisJournal of the American Chemical Society, 2018, 140(21), 6631-6639,
Synthetic Routes 5
Condiciones de reacción
1.1 Reagents: L-Tyrosine , Potassium chloride , Magnesium chloride Catalysts: Salicylic acid (reaction products with melamine, zinc and imidazoles) , Melamine (reaction products with salicylic acid, zinc and imidazoles) , 2-Methylimidazole (reaction products with melamine, zinc and salicylic acid) , Zinc Solvents: Water ; 4 h, pH 8, 37 °C
Referencia
- Hydrogel-Metal-Organic-Framework Nanoparticle Composites for Immobilization of Active BiomacromoleculesACS Applied Nano Materials, 2022, 5(2), 2222-2230,
Synthetic Routes 6
Synthetic Routes 7
Condiciones de reacción
1.1 Catalysts: Homocysteine S-methyltransferase
Referencia
- Enzymatic analysis method for AdoMet-dependent methyltransferasesGaodeng Xuexiao Huaxue Xuebao, 2012, 33(3), 521-525,
Synthetic Routes 8
Synthetic Routes 9
Condiciones de reacción
1.1 Reagents: Tetrabutylammonium fluoride Solvents: Tetrahydrofuran , Water ; 3 h, rt
Referencia
- Tetrabutylammonium fluoride as a mild and versatile reagent for cleaving boroxazolidones to their corresponding free α-amino acidsEuropean Journal of Organic Chemistry, 2017, 2017(11), 1475-1478,
Synthetic Routes 10
Condiciones de reacción
Referencia
- Targeted Labeling of DNA by Methyltransferase-Directed Transfer of Activated Groups (mTAG)Journal of the American Chemical Society, 2007, 129(10), 2758-2759,
Synthetic Routes 11
Condiciones de reacción
1.1 Catalysts: DNA methyltransferase
Referencia
- Direct transfer of extended groups from synthetic cofactors by DNA methyltransferasesNature Chemical Biology, 2006, 2(1), 31-32,
Synthetic Routes 12
Condiciones de reacción
1.1 Catalysts: Methyltransferase , Adenosyl-chloride synthase Solvents: Water ; 1 h, 37 °C; 5 min, 80 °C
Referencia
- A Tandem Chemoenzymatic Methylation by S-Adenosyl-L-methionineChemBioChem, 2013, 14(8), 950-953,
Synthetic Routes 13
Condiciones de reacción
1.1 Reagents: Sodium hydroxide Catalysts: Methyltransferase Solvents: Water ; 24 h, pH 7, 30 °C
1.2 Reagents: Hydrochloric acid Solvents: Water
1.2 Reagents: Hydrochloric acid Solvents: Water
Referencia
- Methyltransferases: Green Catalysts for Friedel-Crafts AlkylationsChemCatChem, 2016, 8(7), 1354-1360,
SAH Raw materials
- Adenosine 5'-Triphosphate
- S-Adenosyl-L-methionine
- Adenosine, 5′-[[(3S)-3-amino-3-carboxypropyl]propylsulfonio]-5′-deoxy-, inner salt
- (2R,3R,4S,5S)-2-(6-amino-9H-purin-9-yl)-5-(chloromethyl)oxolane-3,4-diol
- L-Tyrosine
- DL-Homocysteine, 90%
- Adenosine, 5'-[[(3S)-3-amino-3-carboxypropyl]-2-propen-1-ylsulfonio]-5'-deoxy-
- Adenosine
- L-Methionine
- L-Homocysteine
SAH Preparation Products
SAH Literatura relevante
-
Fumio Hamada,Manabu Yamada,Yoshihiko Kondo,Shin-ichi Ito,Uichi Akiba CrystEngComm, 2011,13, 6920-6922
-
Zheng-Dong Liu,Yong-Zheng Chang,Chang-Jin Ou,Jin-Yi Lin,Ling-Hai Xie,Cheng-Rong Yin,Ming-Deng Yi,Yan Qian,Nai-En Shi,Wei Huang Polym. Chem., 2011,2, 2179-2182
-
Chaoyang Ge,Wenhao Zhai,Cheng Tian,Shiqi Zhao,Tong Guo,Shuren Sun,Weixi Chen,Guangzhao Ran RSC Adv., 2019,9, 16779-16783
-
Menghuan Tang,Peng Zhang,Jiahui Liu,Yijuan Long,Yuan Cheng,Huzhi Zheng RSC Adv., 2020,10, 17050-17057
-
Junjie Chen,Parham Rohani,Stavros G. Karakalos,Michael J. Lance,Todd J. Toops,Mark T. Swihart,Eleni A. Kyriakidou Chem. Commun., 2020,56, 9882-9885
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Proveedores recomendados
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(CAS:979-92-0)SAH

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Amadis Chemical Company Limited
(CAS:979-92-0)SAH

Pureza:99%/99%/99%/99%
Cantidad:50mg/100mg/250mg/1g
Precio ($):161.0/256.0/477.0/1289.0